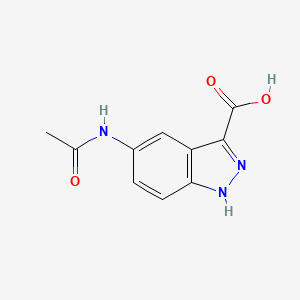
5-Acetamido-1H-indazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Acetamido-1H-indazole-3-carboxylic acid is a nitrogen-containing heterocyclic compound that belongs to the indazole family. Indazoles are known for their significant biological and pharmacological activities, making them valuable in medicinal chemistry and drug development . The compound’s structure consists of an indazole core with an acetamido group at the 5-position and a carboxylic acid group at the 3-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 1H-indazole-3-carboxylic acid derivatives involves the diazotization reaction. This method features operational simplicity, mild reaction conditions, rapid reaction rates, high yields, and a wide substrate scope . The process typically involves the direct conversion of ortho-aminobenzacetamides and ortho-aminobenzacetates to the corresponding 1H-indazole-3-carboxylic acid derivatives under the action of diazotization reagents .
Industrial Production Methods
Industrial production methods for 5-Acetamido-1H-indazole-3-carboxylic acid are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for high yield and purity, can be applied to the synthesis of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
5-Acetamido-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
5-Acetamido-1H-indazole-3-carboxylic acid has various scientific research applications, including:
Wirkmechanismus
The mechanism of action of 5-Acetamido-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s indazole core allows it to bind to various enzymes and receptors, modulating their activity. For example, indazole derivatives are known to inhibit certain kinases, which play a crucial role in cell signaling pathways . This inhibition can lead to the suppression of cancer cell growth and proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Indazole-3-carboxylic acid: Lacks the acetamido group at the 5-position.
5-Chloro-1H-indazole-3-carboxylic acid: Contains a chlorine atom instead of an acetamido group at the 5-position.
1H-Indazole-3-carboxamide: Has an amide group at the 3-position instead of a carboxylic acid group.
Uniqueness
5-Acetamido-1H-indazole-3-carboxylic acid is unique due to the presence of both an acetamido group and a carboxylic acid group on the indazole core. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C10H9N3O3 |
|---|---|
Molekulargewicht |
219.20 g/mol |
IUPAC-Name |
5-acetamido-1H-indazole-3-carboxylic acid |
InChI |
InChI=1S/C10H9N3O3/c1-5(14)11-6-2-3-8-7(4-6)9(10(15)16)13-12-8/h2-4H,1H3,(H,11,14)(H,12,13)(H,15,16) |
InChI-Schlüssel |
IMFINXIOCILOGP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC2=C(C=C1)NN=C2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


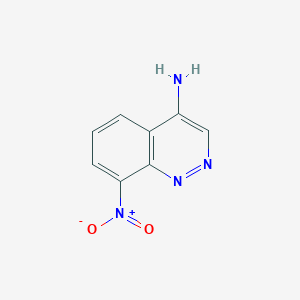
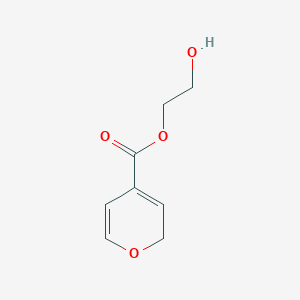
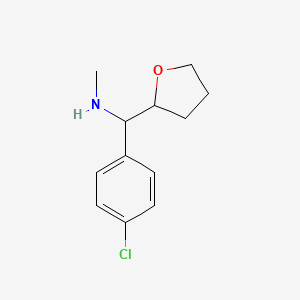
![4-Amino-3-methylthieno[3,2-c]pyridine-7-carboxylicacid](/img/structure/B13016377.png)

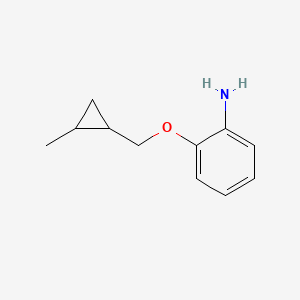
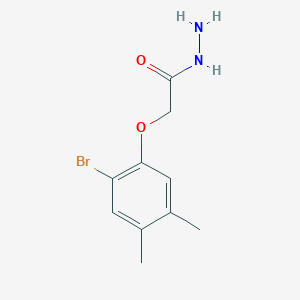
![N,4'-Dimethyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine](/img/structure/B13016394.png)
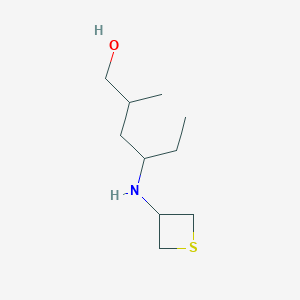

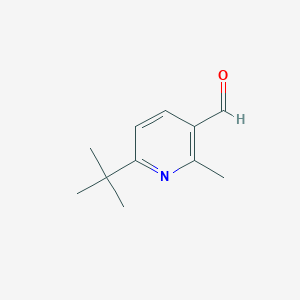
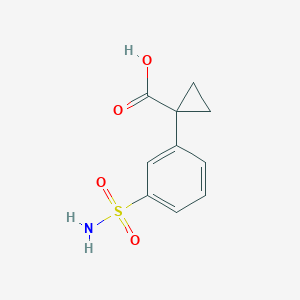

![2-{Bicyclo[3.2.1]octan-3-yl}ethan-1-ol](/img/structure/B13016435.png)
